molecular formula C6H11N3 B1336346 1-ethyl-5-methyl-1H-pyrazol-3-amine CAS No. 956364-46-8

1-ethyl-5-methyl-1H-pyrazol-3-amine

Cat. No.: B1336346
CAS No.: 956364-46-8
M. Wt: 125.17 g/mol
InChI Key: MAGGRXZKFUAOGD-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-1H-pyrazol-3-amine is a heterocyclic organic compound with the molecular formula C6H11N3. It is a derivative of pyrazole, characterized by the presence of an ethyl group at the first position, a methyl group at the fifth position, and an amino group at the third position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-5-methyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 1-ethyl-3-methyl-1H-pyrazole with hydrazine hydrate under reflux conditions can yield this compound. Another method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with ammonia in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced amine derivatives, and substituted pyrazole compounds .

Scientific Research Applications

1-Ethyl-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

    Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-1H-indazol-3-amine
  • 3-Aminopyrazole
  • 4-Amino-1-methylpyrazole
  • 5-Amino-3-methyl-1-phenylpyrazole

Uniqueness

1-Ethyl-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the amino group, allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-ethyl-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-3-9-5(2)4-6(7)8-9/h4H,3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGGRXZKFUAOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424513
Record name 1-ethyl-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956364-46-8
Record name 1-ethyl-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 956364-46-8
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